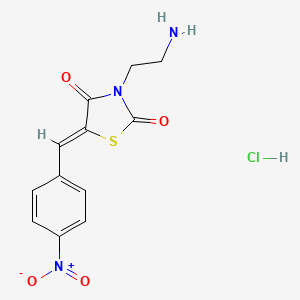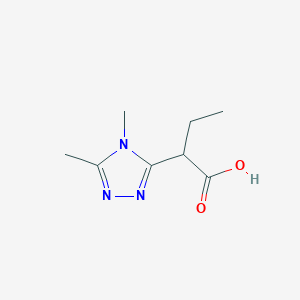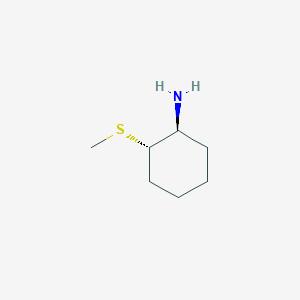
(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methylsulfanyl group and an amine group The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methylsulfanyl and amine groups.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol and appropriate catalysts.
Formation of Amine Group: The amine group is introduced through reductive amination, where the intermediate ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the amine group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-methylsulfanylated cyclohexane derivatives
Substitution: N-alkylated or N-acylated cyclohexane derivatives
Scientific Research Applications
(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine: The enantiomer of (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine, with different stereochemistry.
2-(Methylsulfanyl)cyclohexan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
2-(Methylsulfanyl)cyclohexanone: A ketone derivative with a methylsulfanyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
(1S,2S)-2-methylsulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 |
InChI Key |
FYQACJYFRNDZMT-BQBZGAKWSA-N |
Isomeric SMILES |
CS[C@H]1CCCC[C@@H]1N |
Canonical SMILES |
CSC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


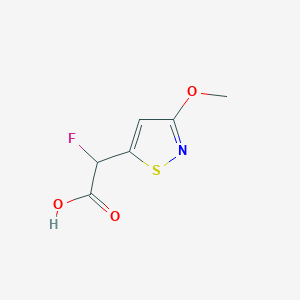
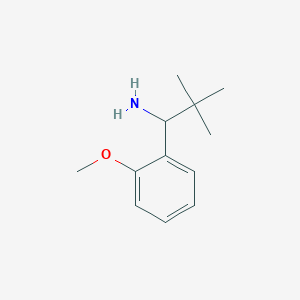
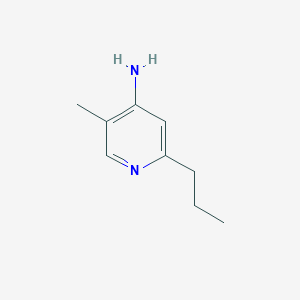



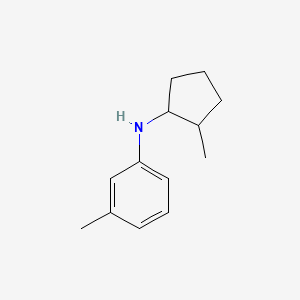
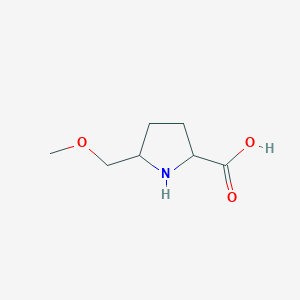
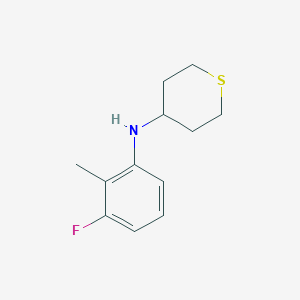
amine](/img/structure/B13299747.png)
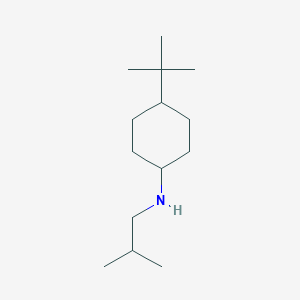
![1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13299750.png)
